Benzoic acid;but-3-ene-1,2-diol

Description

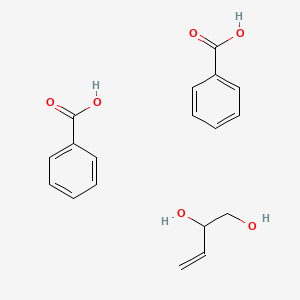

Benzoic acid (C₇H₆O₂; CAS 65-85-0) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its metabolic pathway in bacteria involves conversion to catechol via 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid (dihydrodihydroxybenzoic acid), a critical intermediate .

But-3-ene-1,2-diol (C₄H₈O₂; CAS 497-06-3) is an unsaturated diol with a hydroxyl group on adjacent carbons of a butene backbone. It serves as a precursor in synthesizing compounds like 4-(methylthio)butane-1,2-diol, an intermediate in pharmaceuticals and methionine analogs .

Properties

CAS No. |

73318-93-1 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

benzoic acid;but-3-ene-1,2-diol |

InChI |

InChI=1S/2C7H6O2.C4H8O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);2,4-6H,1,3H2 |

InChI Key |

OMGRREDOXJVYNG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Radical-Mediated Dioxygenation of 1,3-Dienes

Recent advances in metal-free 1,2-dioxygenation enable the synthesis of but-3-ene-1,2-diol from 1,3-butadiene. Employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and carboxylic acids under mild conditions (40°C, 24 hr), this method introduces hydroxyl groups across the diene system. Pentafluorobenzoic acid serves as an effective proton donor, facilitating TEMPO disproportionation and subsequent trapping of the intermediate oxonium species. Yield optimization requires stoichiometric excess of TEMPO (1.5 equiv) and carboxylic acid (2.0 equiv).

Enzymatic Dehydration Pathways

But-3-ene-1,2-diol derivatives are accessible via coenzyme B₁₂-dependent glycerol dehydratase, though this route primarily yields racemic mixtures. Deuterium-labeling studies confirm the formation of a stabilized allylic radical intermediate, which is quenched to produce the diol. While enzymatically viable, scalability limitations restrict industrial applicability.

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification employs benzoic acid and but-3-ene-1,2-diol in a 2.1:1 molar ratio, catalyzed by p-toluenesulfonic acid (0.6 wt%) at 170–210°C. Aromatic solvents like toluene facilitate azeotropic water removal, shifting equilibrium toward ester formation. Post-reaction neutralization with 2% sodium hydroxide achieves 97% purity, though residual benzoic acid (≤0.3 wt%) necessitates vacuum distillation at 10–100 mmHg.

Table 1: Acid-Catalyzed Esterification Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 200°C | Maximizes kinetics |

| Molar Ratio (Acid:Diol) | 2.1:1 | Minimizes diol dimerization |

| Catalyst Loading | 0.6 wt% p-TsOH | Prevents side reactions |

Transesterification with Methyl Benzoate

Transesterification using methyl benzoate and but-3-ene-1,2-diol proceeds under basic catalysis (NaOMe, 0.1 equiv) at 100°C. Subatmospheric pressure (50 mmHg) removes methanol, driving the reaction to 95% conversion within 3.5 hr. Glycolate catalysts exhibit superior selectivity for monoester formation, while alkaline earth metals (e.g., CaO) favor diester products.

Schotten-Baumann Acylation

Benzoyl chloride reacts with but-3-ene-1,2-diol in pyridine at 0–5°C, achieving 89% monoester yield within 2 hr. The tertiary amine sequesters HCl, preventing acid-catalyzed diene polymerization. Stoichiometric control (1:1 Cl:Diol) is critical; excess benzoyl chloride leads to diester contamination. Post-reaction extraction with dichloromethane and drying over Na₂SO₄ yields a crystalline product (m.p. 90°C).

Reaction Optimization and Kinetic Analysis

Solvent Effects

Aromatic solvents (toluene, xylene) reduce byproduct formation by solubilizing benzoic acid-diol associates. At 240°C, toluene co-distills with unreacted acid, reducing purification workload. Polar aprotic solvents (diglyme) enhance transesterification rates but require stringent drying to prevent hydrolysis.

Temperature and Time Profiling

Dielectric heating (microwave-assisted) reduces reaction times from 24 hr to 45 min for acid-catalyzed esterification, though product degradation occurs above 220°C. Isothermal calorimetry reveals an activation energy of 72 kJ/mol for the transesterification pathway, indicating sensitivity to thermal gradients.

Purification and Characterization

Vacuum Distillation

Fractional distillation at 0.1 mmHg separates mono- and diesters, with boiling points differing by 38°C (monoester: 185°C; diester: 223°C). Aromatic solvent entrainment (5% v/v toluene) suppresses foaming during high-vacuum operations.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 5.85 (m, 2H, CH₂=CH), 4.35 (dd, 2H, OCH₂), 8.05 (d, 2H, ArH).

- IR : 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C), 3450 cm⁻¹ (OH, residual).

- UV-Vis : λ_max 254 nm (π→π* transition, conjugated ester).

Stability and Applications

The ester’s α,β-unsaturated structure confers susceptibility to Michael addition, limiting storage stability above 40°C. Applications as a polymer plasticizer require stabilization with 0.1% BHT (butylated hydroxytoluene). Catalytic hydrogenation (H₂/Pd-C) saturates the diene, yielding the more stable butane-1,2-diol derivative.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid;but-3-ene-1,2-diol can undergo oxidation reactions to form various products.

Common Reagents and Conditions

Oxidizing Agents: Osmium tetroxide, MCPBA, potassium permanganate.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated diols.

Substitution: Substituted benzoic acids.

Scientific Research Applications

Benzoic acid;but-3-ene-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;but-3-ene-1,2-diol involves its interaction with molecular targets and pathways:

Oxidation Reactions: The compound can act as an oxidizing agent, transferring oxygen atoms to substrates.

Substitution Reactions: The aromatic ring of benzoic acid can undergo electrophilic substitution, forming various substituted products.

Reduction Reactions: The double bond in but-3-ene-1,2-diol can be reduced, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Benzoic Acid

- Structure : A benzene ring substituted with a carboxylic acid group.

- Key Properties :

- pKa: 4.2 (acidic due to resonance stabilization of the conjugate base).

- Solubility: Moderately soluble in water (3.4 g/L at 25°C), highly soluble in organic solvents.

- Toxicity : Oral LD₅₀ in mice ranges widely (1,000–4,000 mg/kg), influenced by substituents .

But-3-ene-1,2-diol

- Structure : A four-carbon chain with double bond at C3 and hydroxyl groups at C1 and C2.

- Key Properties :

Comparison with Structurally Similar Compounds

Benzoic Acid vs. Derivatives and Analogues

But-3-ene-1,2-diol vs. Other Diols

Research Findings

Toxicity and Metabolic Pathways

- Benzoic Acid :

- But-3-ene-1,2-diol: Residual levels up to 58% observed in synthesis of 4-(methylthio)butane-1,2-diol, indicating moderate reactivity . Limited toxicity data; structural analogs like hydroquinone show LC₅₀ values <10 mg/L in aquatic organisms .

Industrial and Environmental Relevance

- Benzoic Acid: Found as a by-product in acetaminophen degradation; classified as harmful due to ecosystem risks .

- But-3-ene-1,2-diol :

Data Tables

Q & A

Q. What are the optimal synthetic routes for producing high-purity but-3-ene-1,2-diol in laboratory settings?

But-3-ene-1,2-diol can be synthesized via acid-catalyzed dehydration of 1,4-diols. A validated method involves refluxing 1,4-diol (60 g, 0.68 mol) with mercuric sulfate (250 mg, 0.84 mmol) and sulfuric acid (6.6 mmol) in water for 1.5 hours, followed by neutralization and fractional distillation (bp 85–92°C at 3 mm Hg) to isolate the compound as a colorless oil . Key quality control includes NMR verification (e.g., δ 5.99–5.86 ppm for olefinic protons and δ 3.60–3.39 ppm for diol protons).

Q. Which analytical techniques are most reliable for quantifying benzoic acid in complex matrices like biological or environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for qualitative and quantitative analysis of benzoic acid. For instance, Creative Proteomics’ LC-MS platform achieves high sensitivity (detection limits <1 ppm) and specificity by leveraging reversed-phase separation and negative ion mode detection. Method validation includes linearity checks (e.g., 4 ppm standard solutions with R > 0.99) and repeatability testing (RSD < 2% for replicate injections) .

Q. How do structural differences between but-3-ene-1,2-diol isomers influence their physicochemical properties?

But-3-ene-1,2-diol’s stereochemistry (e.g., (S)- vs. (R)-enantiomers) impacts dipole moments () and polarizability (). Computational studies using density functional theory (DFT) reveal D and Å for the cis isomer, while trans isomers exhibit D and Å . These differences affect solubility and reactivity in catalytic systems.

Advanced Research Questions

Q. What mechanistic insights explain the role of but-3-ene-1,2-diol in rhenium-catalyzed deoxydehydration (DODH) reactions?

But-3-ene-1,2-diol undergoes DODH via coordination to methyltrioxorhenium (MTO), forming an alkoxy(hydroxy)rhenium intermediate. This step facilitates a [1,3]-OH shift, generating a MeReVO(diolate) species that extrudes olefins (e.g., 1,3-butadiene) while regenerating MTO. The process is pH-dependent, requiring secondary alcohols as proton donors . Kinetic studies suggest rate-limiting H-transfer steps, with turnover frequencies (TOF) exceeding 50 h under optimized conditions.

Q. How do bacterial enzymes metabolize benzoic acid into catechol, and what intermediates are involved?

Benzoic acid is converted to catechol via a two-step enzymatic pathway:

Dioxygenase-catalyzed dihydroxylation : Benzoic acid reacts with O to form 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid (dihydrodihydroxybenzoic acid).

Dehydrogenation/decarboxylation : NAD-dependent dehydrogenases remove two hydrogens and a carboxyl group, yielding catechol.

This pathway is exclusive to benzoic acid catabolism in Pseudomonas spp. and Acinetobacter, as shown by C isotopic tracing and enzyme activity assays in cell extracts .

Q. What experimental strategies resolve contradictions in spectroscopic data for benzoic acid derivatives?

Discrepancies in NMR or MS data (e.g., unexpected peaks in food preservative analysis) can arise from matrix effects or degradation products. Mitigation strategies include:

Q. Methodological Recommendations

- Synthesis Optimization : Use mercury-free catalysts (e.g., Nafion-H) to improve but-3-ene-1,2-diol yields while reducing toxicity .

- Data Validation : Cross-reference LC-MS results with NMR (e.g., δ 7.4–8.1 ppm for aromatic protons in benzoic acid) to confirm purity .

- Computational Modeling : Apply Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to predict and for diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.